molecular formula C8H14F2N2O2 B1477586 1-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2091713-57-2

1-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1477586
CAS RN: 2091713-57-2
M. Wt: 208.21 g/mol
InChI Key: OTVQLLPDIWSODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as 1-Fluoro-2-(hydroxymethyl)-4,4-dipyrrolidin-1-yl-2-methylaminoethane, is a synthetic compound used in a variety of scientific research applications. It is a fluorinated derivative of the amino acid, lysine, and is used in a variety of biochemical and physiological experiments. It has been used in a variety of research applications, including drug development, biochemistry, and molecular biology.

Scientific Research Applications

Acid-Catalyzed Ring Opening in Carboxamides

Carboxamides such as 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of dibenzoxanthenes. Additionally, reactions with polyatomic phenols under the same conditions result in the production of diarylmethane derivatives and calix[4]resorcinols, with the naphthyl fragment acting as a leaving group (Gazizov et al., 2015).

Stereoselective Synthesis of Key Intermediates

The compound (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of fluoroquinolone antibiotics, demonstrates the importance of stereoselective synthesis in creating potent antibiotics for respiratory tract infections. The synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reaction, ensuring high yield and stereoselectivity (Lall et al., 2012).

Electrooptic Film Fabrication

Dibranched, heterocyclic "push-pull" chromophores derived from pyrrolidine and pyridine structures significantly impact the covalent self-assembly, thin-film microstructure, and nonlinear optical response of electrooptic films. The molecular architecture and film growth method play crucial roles in determining the film's microstructure and optical/electrooptic response (Facchetti et al., 2006).

Quantum Chemical Investigation of Molecular Properties

The quantum-chemical calculations and thermodynamics parameters of substituted pyrrolidinones, including 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one and related compounds, reveal crucial insights into their electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities. These properties are fundamental for understanding the behavior and potential applications of these compounds in various scientific fields (Bouklah et al., 2012).

properties

IUPAC Name

1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O2/c1-11-3-7(14)12-5-8(9,10)2-6(12)4-13/h6,11,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVQLLPDIWSODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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